molecular formula C10H12O3 B261477 (2S)-2-(3-methylphenoxy)propanoic acid

(2S)-2-(3-methylphenoxy)propanoic acid

Cat. No.: B261477
M. Wt: 180.2 g/mol
InChI Key: NVECNFGARHPBLU-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(3-Methylphenoxy)propanoic acid is a chiral carboxylic acid featuring a 3-methylphenoxy group attached to the α-carbon of a propanoic acid backbone.

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.2 g/mol

IUPAC Name

(2S)-2-(3-methylphenoxy)propanoic acid

InChI

InChI=1S/C10H12O3/c1-7-4-3-5-9(6-7)13-8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12)/t8-/m0/s1

InChI Key

NVECNFGARHPBLU-QMMMGPOBSA-N

SMILES

CC1=CC(=CC=C1)OC(C)C(=O)O

Isomeric SMILES

CC1=CC(=CC=C1)O[C@@H](C)C(=O)O

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares (2S)-2-(3-methylphenoxy)propanoic acid with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological implications.

Compound Name Key Structural Features Molecular Weight (g/mol) Substituent Position/Type Physicochemical/Biological Notes References
This compound 3-Methylphenoxy group on α-carbon (S-configuration) 180.20 (estimated) Phenoxy group at position 3 (meta) Expected moderate hydrophobicity; chiral center may influence receptor binding.
3-(2-Methoxyphenyl)propanoic acid Propanoic acid with 2-methoxyphenyl substituent 180.20 Methoxy at position 2 (ortho) mp 85–89°C; higher polarity due to methoxy group; potential solubility challenges.
Naproxen Impurity A: (2S)-2-(6-Hydroxynaphthalen-2-yl)propanoic Acid Naphthalene ring with hydroxyl group 230.26 Hydroxyl at naphthalene position 6 Increased hydrophobicity; hydroxyl group may enhance metabolic clearance via glucuronidation.
(2S)-2-(4-{[(Trifluoromethyl)sulfonyl]oxy}phenyl)propanoic acid Trifluoromethylsulfonyloxy (electron-withdrawing group) 308.23 Sulfonyloxy at phenyl position 4 Enhanced electrophilicity; potential stability issues under basic conditions.
(2S)-2-[(3,4,5-Trimethoxyphenyl)formamido]propanoic Acid Trimethoxybenzamide substituent 283.28 Formamido with 3,4,5-trimethoxy High polarity due to methoxy groups; possible kinase inhibition activity.
(2S)-2-(4-Phenethylphenoxy)-3-phenylpropanoic Acid Phenethylphenoxy and phenyl groups on propanoic acid 354.43 Phenethyl at phenoxy position 4 High lipophilicity; potential for membrane penetration and CNS activity.

Structural and Functional Insights

  • Substituent Position: The meta-methylphenoxy group in the target compound (vs. Electron-withdrawing groups (e.g., trifluoromethylsulfonyloxy in ) increase acidity (lower pKa) but may reduce metabolic stability .
  • Chirality :

    • The S -configuration is critical for bioactivity in NSAIDs like naproxen. Enantiomeric impurities (e.g., ) often exhibit reduced efficacy or toxicity .
  • Hydrophobicity: Bulky aromatic substituents (e.g., phenethylphenoxy in ) enhance lipophilicity, favoring blood-brain barrier penetration but risking off-target effects .

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